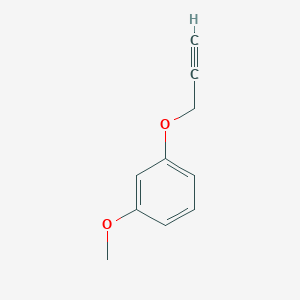

1-Methoxy-3-(prop-2-yn-1-yloxy)benzene

Description

Properties

IUPAC Name |

1-methoxy-3-prop-2-ynoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-3-7-12-10-6-4-5-9(8-10)11-2/h1,4-6,8H,7H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBWUXCBYJNMFCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Methoxy 3 Prop 2 Yn 1 Yloxy Benzene

O-Alkylation Strategies of Phenolic Precursors

The most direct and widely employed strategy for the synthesis of 1-methoxy-3-(prop-2-yn-1-yloxy)benzene is the O-alkylation of 3-methoxyphenol (B1666288). This method involves the formation of an ether linkage between the phenolic oxygen and a propargyl group.

The reaction proceeds via a Williamson ether synthesis, a classic and reliable method for forming ethers. In this reaction, the hydroxyl group of 3-methoxyphenol is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic methylene (B1212753) carbon of a propargyl halide, such as propargyl bromide, in a bimolecular nucleophilic substitution (SN2) reaction to displace the halide and form the desired propargyl ether. plos.org

The general reaction is as follows:

Step 1 (Deprotonation): 3-Methoxyphenol + Base → 3-Methoxyphenoxide

Step 2 (Substitution): 3-Methoxyphenoxide + Propargyl Bromide → this compound + Bromide Salt

This method is highly effective for synthesizing various (prop-2-ynyloxy)benzene derivatives from differently substituted phenols. plos.org

The choice of base is critical for the efficient deprotonation of the phenolic hydroxyl group, which has a pKa of approximately 10. The base must be strong enough to generate the phenoxide anion but not so strong as to cause unwanted side reactions. Weak inorganic bases are commonly preferred.

Potassium carbonate (K₂CO₃) is a widely used, cost-effective, and efficient base for this transformation, often leading to good yields. plos.orgresearchgate.net Cesium carbonate (Cs₂CO₃) is a stronger and more soluble base that can accelerate the reaction, a phenomenon known as the "cesium effect," though it is a more expensive reagent. reddit.com Other bases like sodium hydride (NaH), a strong and non-nucleophilic base, can also be highly effective, particularly when other bases provide poor conversion. nih.gov The selection is often a balance between reactivity, cost, and ease of handling.

| Base | Typical Conditions | Advantages | Considerations | Reference |

|---|---|---|---|---|

| Potassium Carbonate (K₂CO₃) | 2-4 equivalents in Acetone (B3395972) or DMF, reflux | Cost-effective, readily available, good yields | Moderately strong, may require heating | plos.orgresearchgate.net |

| Cesium Carbonate (Cs₂CO₃) | 1.5-2 equivalents in DMF or MeCN, RT to moderate heat | Higher reactivity, can enable lower reaction temperatures | Higher cost | reddit.com |

| Sodium Hydride (NaH) | 1.1-1.5 equivalents in THF, 0°C to RT | Strong, non-nucleophilic, drives reaction to completion | Requires anhydrous conditions, moisture-sensitive | nih.gov |

The solvent plays a crucial role by solvating the reactants and influencing the reaction rate. Polar aprotic solvents are ideal for SN2 reactions as they can solvate the cation of the base (e.g., K⁺) while leaving the phenoxide anion relatively free and highly nucleophilic.

Acetone is a common and effective solvent, particularly when used with K₂CO₃ under reflux conditions, often leading to high product yields. plos.orgresearchgate.net Dimethylformamide (DMF) is another excellent choice that can facilitate the reaction, sometimes even at room temperature, due to its high polarity. reddit.comiucr.org The choice of temperature is also a key parameter. While some reactions proceed efficiently at room temperature, particularly with more reactive substrates or stronger bases, heating to reflux is often employed to ensure the reaction goes to completion in a reasonable timeframe. plos.org

| Solvent | Typical Temperature | Characteristics | Reference |

|---|---|---|---|

| Acetone | Reflux (~56°C) | Effective with K₂CO₃, easy to remove post-reaction, good yields reported. | plos.orgresearchgate.net |

| Dimethylformamide (DMF) | Room Temperature to 80°C | High polarity, can accelerate reaction rates, useful with various bases. | reddit.comiucr.org |

| Acetonitrile (MeCN) | Reflux (~82°C) | Polar aprotic, but sometimes less effective than acetone for this specific transformation. | researchgate.net |

| Tetrahydrofuran (THF) | 0°C to Room Temperature | Commonly used with strong bases like NaH, requires anhydrous conditions. | nih.gov |

The formation of the ether bond in this compound from 3-methoxyphenol and propargyl bromide follows a classic bimolecular nucleophilic substitution (SN2) mechanism. nih.gov

Acid-Base Reaction: The process begins with the deprotonation of the acidic phenolic proton of 3-methoxyphenol by a base (e.g., K₂CO₃). This acid-base equilibrium generates the potassium 3-methoxyphenoxide salt, which is a potent nucleophile. The resonance stabilization of the phenoxide ion, where the negative charge is delocalized into the benzene (B151609) ring, influences its reactivity. patsnap.com

Nucleophilic Attack: The generated 3-methoxyphenoxide anion then attacks the primary carbon atom of propargyl bromide. This attack occurs from the backside relative to the leaving group (bromide).

Transition State and Inversion: The reaction proceeds through a single, high-energy transition state where the phenoxide is forming a new C-O bond at the same time the C-Br bond is breaking.

Nucleophilic Substitution Reactions with Propargyl Halides (e.g., Propargyl Bromide)

Convergent and Divergent Synthetic Pathways

The synthesis of this compound is a step in a larger synthetic plan. The primary pathway is convergent, focusing on the efficient assembly of the final molecule from well-defined precursors.

The primary precursor required for the synthesis is 3-methoxyphenol. This compound is not as common as other isomers but can be reliably synthesized from readily available starting materials like resorcinol (B1680541) (1,3-dihydroxybenzene).

A standard laboratory and industrial method for synthesizing 3-methoxyphenol involves the selective mono-O-methylation of resorcinol. chemicalbook.com This is typically achieved by reacting resorcinol with a methylating agent, such as dimethyl sulfate (B86663), in the presence of a stoichiometric amount of base, like sodium hydroxide (B78521). chemicalbook.com Careful control of the stoichiometry is essential to minimize the formation of the undesired diether, 1,3-dimethoxybenzene.

An optimized version of this procedure involves using a phase transfer catalyst (PTC) like tetrabutylammonium (B224687) bromide (TBAB) in a toluene-water biphasic system. guidechem.com This method can improve yields and simplify the workup process, providing 3-methoxyphenol with high purity. guidechem.com

Scalability and Efficiency Considerations in Laboratory Synthesis

The laboratory synthesis of this compound, a terminal alkyne, is most commonly achieved via the Williamson ether synthesis. This well-established method involves the reaction of an alkoxide with a primary alkyl halide. vaia.commasterorganicchemistry.com In the context of this specific compound, the synthesis entails the reaction of 3-methoxyphenol with propargyl bromide. The scalability and efficiency of this synthesis are contingent upon several critical parameters, including the choice of base, solvent, reaction temperature, and purification methods.

The reaction proceeds by the deprotonation of the hydroxyl group of 3-methoxyphenol to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of propargyl bromide in an SN2 reaction, displacing the bromide ion. masterorganicchemistry.com

Key Reaction Parameters and Their Impact on Scalability and Yield:

The optimization of reaction conditions is paramount for enhancing the yield and simplifying the scale-up process. Key variables include the base and solvent system.

Base Selection: A variety of bases can be utilized to facilitate the deprotonation of 3-methoxyphenol. Common choices include inorganic bases like potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH), or stronger bases such as sodium hydride (NaH) when anhydrous conditions are preferred. For laboratory-scale synthesis that is amenable to scaling, potassium carbonate is often a preferred choice due to its ease of handling, lower cost, and moderate reactivity, which can help to minimize side reactions. plos.org

Solvent System: The choice of solvent plays a crucial role in the reaction rate and yield. Polar aprotic solvents like dimethylformamide (DMF) or acetone are frequently employed. plos.orgiucr.org Acetone is advantageous for its lower boiling point, which simplifies its removal during work-up, and its ability to dissolve both the organic reactants and the inorganic base to some extent. plos.org DMF, while an excellent solvent for this type of reaction, has a higher boiling point and can be more challenging to remove completely.

Temperature and Reaction Time: The reaction is often conducted at room temperature or with gentle heating (reflux) to increase the reaction rate. plos.orgiucr.org Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) is essential to determine the optimal reaction time and to ensure the complete consumption of the starting material, which simplifies subsequent purification. chegg.com

Typical Laboratory Synthesis Protocol:

A representative laboratory-scale synthesis would involve dissolving 3-methoxyphenol and an excess of potassium carbonate in acetone. Propargyl bromide is then added, and the mixture is stirred at room temperature or under reflux for a specified period. Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then subjected to a work-up procedure, which typically involves extraction and washing to remove unreacted starting materials and by-products. iucr.orgnih.gov

Purification Strategies:

For laboratory-scale synthesis, purification is often achieved through column chromatography on silica (B1680970) gel. iucr.org While effective for obtaining high-purity material, this method can be time-consuming and require large volumes of solvent, making it less ideal for large-scale preparations. Alternative purification methods for larger scales could include distillation or recrystallization, should the product be a solid at room temperature.

Scalability Challenges and Efficiency Improvements:

Scaling up the synthesis of this compound from milligram to gram or multi-gram quantities introduces several challenges:

Exothermic Nature: The reaction can be exothermic, and on a larger scale, efficient heat dissipation is crucial to maintain control over the reaction temperature and prevent side reactions.

Mixing: Ensuring efficient mixing of the heterogeneous reaction mixture (solid K₂CO₃ in a liquid phase) becomes more critical on a larger scale to ensure consistent reaction rates.

Work-up and Purification: Extractive work-ups for large quantities can be cumbersome and generate significant solvent waste. The transition from column chromatography to more scalable purification techniques like distillation or recrystallization is a key consideration for improving efficiency.

Phase-Transfer Catalysis: The use of a phase-transfer catalyst can enhance the reaction rate in a two-phase system (e.g., an organic solvent and an aqueous solution of the base), potentially simplifying the work-up procedure and allowing for milder reaction conditions.

Flow Chemistry: Implementing the synthesis in a continuous flow reactor can offer significant advantages in terms of scalability, safety (better control over exotherms), and reproducibility.

The following table summarizes typical reaction parameters and their impact on the synthesis of structurally similar propargyl ethers, providing a basis for optimizing the synthesis of this compound.

Elucidation of Chemical Transformations and Reaction Mechanisms Involving 1 Methoxy 3 Prop 2 Yn 1 Yloxy Benzene

Reactivity at the Terminal Alkyne Moiety

The primary site of reactivity for 1-Methoxy-3-(prop-2-yn-1-yloxy)benzene is the terminal alkyne, or propargyl group. The presence of a terminal C-H bond and the carbon-carbon triple bond allows for a range of transformations, including cycloadditions, isomerizations, and additions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) (Click Chemistry)

The most prominent reaction involving the terminal alkyne of this compound is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is a cornerstone of "click chemistry," a concept introduced by K. B. Sharpless in 2001 to describe reactions that are high-yielding, wide in scope, stereospecific, and simple to perform. organic-chemistry.org The CuAAC reaction involves the coupling of a terminal alkyne, such as this compound, with an organic azide (B81097) in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole ring. organic-chemistry.orgnih.gov

A defining feature of the CuAAC reaction is its exceptional regioselectivity. scispace.com Unlike the uncatalyzed thermal cycloaddition which typically yields a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles, the copper(I)-catalyzed pathway exclusively produces the 1,4-disubstituted regioisomer. organic-chemistry.orgwikipedia.orgnih.gov This high degree of control is a direct consequence of the reaction mechanism, where the copper acetylide intermediate dictates the orientation of the azide as it enters the catalytic cycle. nih.gov The reaction is considered stereospecific, meaning that the stereochemistry of the starting materials (the alkyne and the azide) is preserved in the product. organic-chemistry.org This is crucial in the synthesis of complex molecules where maintaining specific stereocenters is essential.

In contrast, other metal catalysts can lead to different regioisomers. For instance, ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) have been developed that selectively yield the 1,5-disubstituted 1,2,3-triazole product. nih.govwikipedia.org This complementary regioselectivity allows chemists to access either isomer by choosing the appropriate catalyst.

The efficiency of the CuAAC reaction is highly dependent on the catalytic system employed. The active catalyst is the copper(I) ion. wikipedia.org While Cu(I) salts like copper(I) bromide or iodide can be used directly, it is more common to generate the Cu(I) species in situ from a more stable and soluble copper(II) precursor, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate. wikipedia.orgnih.gov

The performance of the copper catalyst can be significantly enhanced by the use of coordinating ligands. Ligands serve to stabilize the Cu(I) oxidation state against disproportionation and oxidation, increase catalyst solubility, and accelerate the reaction rate. ed.ac.uknih.gov A variety of ligands have been developed for this purpose, with tris(heterocyclemethyl)amines being particularly effective. nih.gov One of the most common ligands is tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA). The choice of ligand can be critical, as some ligands that bind too strongly can inhibit the reaction by blocking the metal's coordination sites. nih.gov The optimal ligand and reaction conditions often depend on the specific substrates and solvent system being used. nih.govresearchgate.net For example, some ligands are highly effective in coordinating solvents like DMSO, while others are better suited for aqueous environments. nih.gov N-heterocyclic carbene (NHC) ligands have also been shown to form highly active copper catalysts for CuAAC reactions, enabling very low catalyst loadings. nih.gov

| Catalytic System Component | Function | Common Examples | Reference |

|---|---|---|---|

| Copper(I) Source | Provides the active catalytic species. | CuI, CuBr, Cu₂O | wikipedia.orgwikipedia.org |

| Copper(II) Precursor + Reducing Agent | In situ generation of the active Cu(I) catalyst from a stable Cu(II) salt. | CuSO₄ + Sodium Ascorbate | wikipedia.orgnih.gov |

| Ligand | Stabilizes Cu(I), increases solubility, and accelerates the reaction rate. | TBTA, PMDETA, NHC-based ligands | nih.govnih.govnih.gov |

| Solvent | Provides the reaction medium. Can influence catalyst activity. | Water, DMSO, THF, t-BuOH/H₂O mixtures | beilstein-journals.orgnih.govnih.gov |

Cycloisomerization Reactions

Oxidative Dimerization Processes

The terminal C-H bond of the alkyne in this compound is susceptible to oxidative dimerization, also known as oxidative coupling. Classic named reactions for this transformation include the Glaser, Eglinton, and Hay couplings. These reactions typically employ a copper or palladium catalyst in the presence of an oxidant (often oxygen) to couple two terminal alkyne molecules, forming a symmetrical 1,3-diyne (a conjugated system with two triple bonds). For this compound, this process would yield 1,6-bis(3-methoxyphenoxy)hexa-2,4-diyne. The reaction conditions can be tuned to favor either the homocoupling product or, in the presence of a different terminal alkyne, a heterocoupling product.

Hydration and Hydroamination Reactions

The carbon-carbon triple bond of this compound can undergo addition reactions. Hydration, typically catalyzed by mercury(II) salts or other transition metals like gold or platinum, involves the addition of water across the triple bond. Following Markovnikov's rule, this reaction would initially form an enol intermediate that rapidly tautomerizes to the more stable ketone, resulting in 1-(3-methoxyphenoxy)propan-2-one.

Hydroamination, the addition of an N-H bond across the alkyne, is another important transformation. This reaction can be catalyzed by various metals and can lead to either enamines or imines, which can be further reduced to amines. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is highly dependent on the catalyst and the substrate used.

Reactivity of the Aryl Ether Linkage

The structure of this compound contains two ether linkages attached to the aromatic ring: a methoxy (B1213986) group (-OCH₃) and a propargyloxy group (-OCH₂C≡CH). These aryl ether bonds are generally stable but can undergo cleavage under specific reaction conditions. The study of such cleavage reactions is particularly relevant in the context of lignin (B12514952) chemistry, as the β-O-4 aryl ether linkage is the most common bond in this complex biopolymer. rsc.orgnih.gov

The cleavage of the C-O bond in alkyl aryl ethers is a critical transformation for the conversion of biomass, particularly lignin, into valuable aromatic chemicals. rsc.org This process, often referred to as hydrodeoxygenation, typically requires catalytic methods to break the stable ether linkage.

Research on lignin model compounds, which share structural similarities with this compound, has identified several effective catalytic systems for aryl ether bond cleavage. These reactions often proceed via hydrogenolysis or reductive hydrolysis pathways. researchgate.net For instance, ruthenium-based catalysts have been developed for the redox-neutral cleavage of C-O bonds in 2-aryloxy-1-arylethanols, which model the β-O-4 linkages in lignin. nih.gov The mechanism can involve a tandem sequence of dehydrogenation of an alcohol group (if present) followed by reductive cleavage of the ether. nih.gov

Another approach involves using a combination of a Lewis acid and a hydrogenation metal. rsc.org For example, a synergistic Co-Zn/Beta zeolite catalyst has been shown to be effective in the hydrogenolysis of phenolic dimers, cleaving α-O-4 and β-O-4 ether linkages to produce aromatic monomers. rsc.org Microwave-assisted methods using catalysts like Palladium on carbon (Pd/C) have also been shown to accelerate the selective cleavage of β-O-4 bonds. rsc.org The reactivity of different types of aryl ether bonds can vary, with the general order of decreasing reaction rate being α-O-4 > 4-O-5 > β-O-4. researchgate.net

| Catalyst System | Type of Ether Linkage | Key Findings | Reference |

|---|---|---|---|

| Co–Zn/Beta zeolite | α-O-4 and β-O-4 | Synergistic catalysis promotes hydrogenolysis to aromatic monomers. | rsc.org |

| RuH₂(CO)(PPh₃)₃ | β-O-4 | Enables redox-neutral cleavage via a tandem dehydrogenation/reductive cleavage mechanism. | nih.gov |

| Pd/C with formate | β-O-4 | Microwave irradiation significantly accelerates selective bond cleavage. | rsc.org |

| Phosphotungstic acid-Pt/C | α-O-4, β-O-4, 4-O-5 | Effective for hydrodeoxygenation of various aryl ether dimers. | researchgate.net |

Reactivity of the Substituted Benzene (B151609) Ring

The reactivity of the benzene ring in this compound towards substitution reactions is governed by the electronic properties of the two substituents: the methoxy group and the propargyloxy group.

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. msu.edumasterorganicchemistry.com The rate and regioselectivity (the position of substitution) of this reaction are profoundly influenced by the existing substituents on the ring. msu.edulibretexts.org

Both the methoxy (-OCH₃) and the propargyloxy (-OR) groups are classified as activating groups and ortho, para-directors. libretexts.orgvaia.commasterorganicchemistry.com This is because the oxygen atom adjacent to the ring possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance. vaia.comorganicchemistrytutor.com This resonance effect increases the electron density of the ring, particularly at the ortho and para positions, making the ring more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. msu.eduorganicchemistrytutor.com

For this compound, the two ortho, para-directing groups are in a meta relationship to each other. The directing effects of the two groups are therefore additive:

The methoxy group at position 1 directs incoming electrophiles to positions 2 (ortho), 4 (ortho), and 6 (para).

The propargyloxy group at position 3 directs incoming electrophiles to positions 2 (ortho), 4 (para), and 6 (ortho).

As both groups strongly activate positions 2, 4, and 6, electrophilic substitution will occur exclusively at these positions. Position 5 (meta to both groups) is deactivated and will not be substituted. Among the activated positions, steric hindrance from the adjacent substituents might slightly disfavor substitution at position 2 compared to positions 4 and 6.

| Substituent Group | Classification | Directing Effect | Underlying Electronic Effects | Reference |

|---|---|---|---|---|

| -OR (Alkoxy/Aryloxy) | Strongly Activating | Ortho, Para | Strong +R (resonance donation), Weak -I (inductive withdrawal) | libretexts.orgvaia.com |

| -NO₂ (Nitro) | Strongly Deactivating | Meta | Strong -R (resonance withdrawal), Strong -I (inductive withdrawal) | libretexts.orglibretexts.org |

| -Halogens (F, Cl, Br, I) | Weakly Deactivating | Ortho, Para | Weak +R (resonance donation), Strong -I (inductive withdrawal) | libretexts.orgyoutube.com |

| -R (Alkyl) | Weakly Activating | Ortho, Para | Weak +I (inductive donation) | msu.edu |

Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com In contrast to EAS, this reaction requires the aromatic ring to be electron-poor. masterorganicchemistry.comyoutube.com Therefore, for NAS to proceed via the common addition-elimination (SₙAr) mechanism, the ring must be substituted with at least one powerful electron-withdrawing group (such as a nitro group) positioned ortho or para to a good leaving group (like a halogen). youtube.comnih.gov These electron-withdrawing groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. youtube.com

The benzene ring of this compound is substituted with two electron-donating groups (methoxy and propargyloxy). These groups enrich the ring with electron density, making it highly deactivated towards attack by nucleophiles. masterorganicchemistry.com Consequently, nucleophilic aromatic substitution reactions are not generally applicable to this compound under standard SₙAr conditions. Other NAS mechanisms, such as the benzyne (B1209423) mechanism, require harsh conditions (e.g., strong base and high temperature) and the presence of a leaving group on the ring, which are not inherent features of the parent molecule. masterorganicchemistry.com

Advanced Spectroscopic and Structural Characterization of 1 Methoxy 3 Prop 2 Yn 1 Yloxy Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 1-methoxy-3-(prop-2-yn-1-yloxy)benzene, ¹H NMR, ¹³C NMR, and 2D NMR techniques would collectively provide a complete picture of its chemical structure.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the propargyl group protons. The chemical shifts are influenced by the electronic environment of each proton.

The aromatic region would display a complex splitting pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. Based on data for 3-methoxyphenol (B1666288), the proton ortho to the methoxy group and para to the propargyloxy group is expected to be the most shielded. rsc.orgyoutube.comchemicalbook.com The protons of the propargyl group will show characteristic shifts, with the acetylenic proton appearing as a triplet due to coupling with the methylene (B1212753) protons. chemicalbook.comchemicalbook.comchemicalbook.com The methylene protons, in turn, would appear as a doublet. The methoxy group protons would be observed as a sharp singlet.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 6.40-7.20 | m | - |

| -OCH₃ | ~3.77 | s | - |

| -OCH₂- | ~4.70 | d | ~2.4 |

| -C≡CH | ~2.50 | t | ~2.4 |

Predicted data is based on analysis of structurally similar compounds. rsc.org

The ¹³C NMR spectrum of this compound would provide information on the number of non-equivalent carbon atoms and their chemical environments. The spectrum would show ten distinct signals. The carbons of the aromatic ring would appear in the downfield region (100-160 ppm). The carbon atoms of the methoxy and propargyl groups would be found in the upfield region.

Drawing parallels with 3-methoxyphenol, the carbon atoms attached to the oxygen atoms (C1 and C3) are expected to be the most deshielded among the aromatic carbons. rsc.org The acetylenic carbons have characteristic chemical shifts, with the terminal alkyne carbon being more shielded than the internal one. chemicalbook.comresearchgate.net

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 | ~161 |

| C2 | ~102 |

| C3 | ~156 |

| C4 | ~105 |

| C5 | ~131 |

| C6 | ~108 |

| -OCH₃ | ~55 |

| -OCH₂- | ~56 |

| -C≡CH | ~78 |

| -C≡CH | ~76 |

Predicted data is based on analysis of structurally similar compounds. rsc.org

Two-dimensional (2D) NMR techniques are instrumental in confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the proton-proton coupling networks within the molecule. Key correlations would be observed between the adjacent aromatic protons and between the methylene and acetylenic protons of the propargyl group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, correlations would be expected between the methoxy protons and the aromatic carbon at the 3-position, and between the methylene protons of the propargyl group and the aromatic carbon at the 1-position.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would display characteristic absorption bands for the alkyne, ether, and aromatic functionalities.

Alkyne (C≡C–H): A sharp, weak absorption band around 3300 cm⁻¹ would correspond to the C-H stretching vibration of the terminal alkyne. The C≡C stretching vibration would appear as a weak absorption in the region of 2100-2150 cm⁻¹. nih.govchemicalbook.comchegg.comresearchgate.net

Ether (C–O–C): The asymmetric C–O–C stretching vibration of the aryl-alkyl ether and the alkyl-alkynyl ether would result in strong absorption bands in the 1250-1000 cm⁻¹ region. youtube.com

Aromatic Ring: The C-H stretching vibrations of the aromatic ring would be observed above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring would give rise to several absorptions in the 1600-1450 cm⁻¹ range. The substitution pattern on the benzene ring would be indicated by the out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ region. uninsubria.itrsc.org

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Alkyne | ≡C-H stretch | ~3300 |

| Alkyne | C≡C stretch | 2100-2150 |

| Aromatic | C-H stretch | >3000 |

| Aromatic | C=C stretch | 1450-1600 |

| Ether | C-O-C stretch | 1000-1250 |

Predicted data is based on analysis of structurally similar compounds. nih.govchemicalbook.comnist.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 162, corresponding to its molecular weight.

The fragmentation pattern would likely involve the cleavage of the ether linkages. A prominent fragment would be expected from the loss of the propargyl group, leading to a peak corresponding to the 3-methoxyphenoxy radical cation. Another significant fragmentation pathway could be the loss of a methoxy group. The base peak in the spectrum of the related compound 3-methoxyphenol is the molecular ion peak. nih.govnist.govnist.gov

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment |

|---|---|

| 162 | [M]⁺ |

| 123 | [M - C₃H₃]⁺ |

| 131 | [M - OCH₃]⁺ |

| 95 | [C₆H₄OH]⁺ |

| 39 | [C₃H₃]⁺ |

Predicted data is based on established fragmentation patterns of similar compounds. nih.govnist.govnist.govnist.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal determination of a compound's elemental composition by measuring its mass-to-charge ratio with extremely high accuracy. For this compound, the expected molecular formula is C₁₀H₁₀O₂. chemscene.com HRMS analysis would be utilized to confirm this specific elemental composition, distinguishing it from any potential isomers or impurities with the same nominal mass. The technique provides a calculated exact mass that is compared against the experimentally measured value. The close agreement between these values, typically within a few parts per million (ppm), provides strong evidence for the assigned molecular formula. The theoretical exact mass for C₁₀H₁₀O₂ is 162.06808 Da.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly employed to confirm the molecular weight of a compound by generating intact molecular ions. For this compound, which has a molecular weight of 162.19 g/mol , ESI-MS analysis would be expected to show a prominent signal corresponding to the protonated molecule [M+H]⁺ at m/z 163.19. chemscene.com This technique is crucial in synthetic chemistry to quickly verify the identity of the target molecule in reaction mixtures and purified samples.

| Technique | Purpose | Expected Value | Molecular Formula | Molecular Weight |

|---|---|---|---|---|

| HRMS | Precise Molecular Formula Determination | 162.06808 Da (Calculated Exact Mass) | C₁₀H₁₀O₂ | 162.19 g/mol |

| ESI-MS | Molecular Weight Confirmation | m/z 163.19 ([M+H]⁺) |

X-ray Crystallography for Solid-State Structural Elucidation (of related compounds or derivatives)

Molecular Conformation and Torsion Angle Analysis

X-ray crystallography on derivatives reveals key conformational features. In the related compound 1-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone, the methoxy and prop-2-ynyloxy groups are observed to be nearly coplanar with the benzene ring to which they are attached. nih.gov This planarity is quantified by specific C-O-C-C torsion angles of 1.2(3)° for the methoxy group and 2.2(3)° for the prop-2-ynyloxy group. nih.gov

| Compound | Group | Torsion Angle/Inclination | Observation |

|---|---|---|---|

| 1-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone | Methoxy Group (C9—O2—C4—C5) | 1.2 (3)° | Groups are nearly coplanar with the benzene ring. nih.gov |

| Prop-2-ynyloxy Group (C10—O3—C3—C2) | 2.2 (3)° | ||

| 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde | Prop-2-yn-1-yl Group | 69.7° | Group is significantly inclined to the benzene ring. iucr.orgresearchgate.net |

Investigation of Intermolecular Interactions (e.g., C–H···O Hydrogen Bonds, π-π Stacking)

The crystal structures of derivatives of this compound are stabilized by a network of weak intermolecular interactions. C–H···O hydrogen bonds are a predominant feature. In the crystal of 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde, molecules are linked by a pair of C–H···O hydrogen bonds, which forms inversion dimers characterized by an R²₂(12) ring motif. iucr.orgresearchgate.net A second, distinct C–H···O interaction further links these dimers into sheets. iucr.orgresearchgate.net

In the structure of 1-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone, inversion dimers are also present, linked by pairs of C–H···O interactions. nih.gov In another related chalcone (B49325) derivative, (E)-1-[4-(Prop-2-yn-1-yloxy)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, molecules are linked into chains by C–H···O hydrogen bonds, and these chains are further cross-linked by C–H···π interactions. nih.gov While π-π stacking is a common interaction in aromatic compounds, it was not reported as a significant interaction for 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde, where sheets stack with a separation of approximately 3.4 Å. iucr.orgrsc.org

| Compound | Primary Motif | Secondary Structure | Key Interactions | Crystal System | Space Group |

|---|---|---|---|---|---|

| 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde | Inversion dimers with R²₂(12) ring motif iucr.orgresearchgate.net | Sheets parallel to the (102) plane iucr.org | C–H···O Hydrogen Bonds iucr.orgresearchgate.net | Monoclinic researchgate.net | P2₁/c researchgate.net |

| 1-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone | Inversion dimers nih.gov | Not specified | C–H···O Interactions nih.gov | Monoclinic nih.gov | Not specified |

| (E)-1-[4-(Prop-2-yn-1-yloxy)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | C(10) chains along the a-axis nih.gov | Cross-linked chains nih.gov | C–H···O Hydrogen Bonds, C–H···π Interactions nih.gov | Monoclinic nih.gov | Not specified |

Computational Chemistry and Theoretical Modeling of 1 Methoxy 3 Prop 2 Yn 1 Yloxy Benzene

Quantum Chemical Calculations (e.g., DFT methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 1-methoxy-3-(prop-2-yn-1-yloxy)benzene. DFT methods offer a balance between computational cost and accuracy, making them suitable for studying medium-sized organic molecules.

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding its chemical behavior.

The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. nih.govnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene (B151609) ring, which acts as the principal electron donor. The LUMO, conversely, would likely be distributed across the aromatic system and the propargyl group, which can act as an electron acceptor, particularly in reactions involving the alkyne moiety.

A molecular electrostatic potential (MEP) map would further illustrate the charge distribution. This map visualizes the electrostatic potential on the electron density surface, with red regions indicating negative potential (electron-rich areas, such as around the oxygen atoms) and blue regions showing positive potential (electron-poor areas, like the acidic alkyne proton). nih.gov

Table 1: Illustrative Frontier Molecular Orbital Properties for this compound This table presents hypothetical data based on typical DFT calculations for similar aromatic ethers to illustrate the concept.

| Parameter | Estimated Value (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 5.3 | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. nih.gov |

Conformational Analysis and Energy Landscapes

The flexibility of the prop-2-yn-1-yloxy side chain allows this compound to exist in multiple conformations. Conformational analysis aims to identify the most stable arrangements of the atoms (conformers) and the energy barriers between them.

For aryl propargyl ethers, two primary conformers are typically considered: a gauche form and an anti form, defined by the dihedral angle of the C-O-C-C backbone of the ether linkage. researchgate.net DFT calculations, for instance using the M06-2X functional with a 6-311++G(d,p) basis set, have been used to study similar systems. researchgate.net Such studies on related aryl propargyl ethers have shown that the gauche and anti conformers are often nearly isoenergetic, with the gauche form sometimes being slightly more stable in the gas phase. researchgate.net The energy landscape would reveal the transition states connecting these low-energy conformers, providing insight into the molecule's flexibility.

Table 2: Predicted Relative Energies of Conformers for a Model Aryl Propargyl Ether Based on data for structurally similar compounds like 2-(prop-2-yn-1-yloxy)naphthalene. researchgate.net

| Conformer | Dihedral Angle (Ar-O-CH₂-C≡) | Relative Energy (kcal/mol) |

| Gauche | ~60° | 0.00 |

| Anti | ~180° | 1.00 - 1.90 |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can aid in the structural characterization of compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). researchgate.netnih.gov The calculated values, when scaled and compared with experimental data, can confirm the molecular structure and assign specific signals to individual nuclei. nih.govepstem.net

IR Frequencies: Theoretical vibrational frequencies can be computed from the second derivatives of the energy with respect to atomic displacements. These calculated frequencies correspond to the vibrational modes of the molecule (e.g., stretching, bending). researchgate.net For this compound, characteristic frequencies would include the C≡C-H stretching of the alkyne group (typically around 3300 cm⁻¹), C≡C stretching (around 2100 cm⁻¹), aromatic C-H and C=C stretching, and C-O ether stretching vibrations. Comparing the calculated spectrum with experimental FT-IR data helps in the detailed assignment of vibrational bands. researchgate.net

Table 3: Predicted Characteristic IR Frequencies for this compound This table presents expected frequency ranges for key functional groups. Precise values would be obtained from specific DFT calculations.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

| Alkyne C-H Stretch | 3250 - 3350 | -C≡C-H |

| Aromatic C-H Stretch | 3000 - 3100 | Ar-H |

| Aliphatic C-H Stretch | 2850 - 3000 | -O-CH₂- & -O-CH₃ |

| Alkyne C≡C Stretch | 2100 - 2150 | -C≡C-H |

| Aromatic C=C Stretch | 1450 - 1600 | Benzene Ring |

| C-O Ether Stretch | 1050 - 1250 | Ar-O-CH₂ & Ar-O-CH₃ |

Molecular Dynamics and Simulation Studies

While quantum mechanics is ideal for studying static electronic properties, molecular dynamics (MD) simulations are used to explore the time-dependent behavior of molecules, including reaction dynamics and intermolecular interactions in a condensed phase. koreascience.kr

This compound is a substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction, which forms a triazole ring. acs.org Theoretical modeling can be used to investigate the mechanism of this reaction, map out the potential energy surface, and identify the structures of transition states and intermediates.

The generally accepted mechanism involves the formation of a copper(I) acetylide intermediate. acs.orgacs.org Computational studies, often using DFT, can model the coordination of the azide (B81097) to the copper acetylide complex, the subsequent cycloaddition step to form the C-N bonds, and the final protonolysis to release the triazole product and regenerate the catalyst. acs.org Some studies suggest that dicopper species may be more active than monomeric ones. acs.org A detailed transition state analysis for this specific substrate would provide the activation energies for each step, offering insights into the reaction kinetics and regioselectivity (i.e., the formation of the 1,4-disubstituted triazole).

Non-covalent interactions (NCIs) play a crucial role in determining the conformational preferences and crystal packing of molecules. researchgate.netscholarsportal.info For this compound, several types of NCIs can be investigated using computational methods.

These weak interactions can be visualized and quantified using techniques such as Non-Covalent Interaction (NCI) plots, which are based on the electron density and its derivatives, and Quantum Theory of Atoms in Molecules (QTAIM). researchgate.netnih.gov Expected NCIs for this molecule include:

C-H···π interactions: The acidic alkyne proton can interact with the π-electron cloud of the benzene ring of a neighboring molecule.

C-H···O interactions: The alkyne or aromatic C-H bonds can act as weak hydrogen bond donors to the oxygen atoms of the ether or methoxy (B1213986) groups. researchgate.net

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

These interactions collectively influence the supramolecular assembly and physical properties of the compound in the solid state. researchgate.netscholarsportal.info

Synthesis and Reactivity of Advanced Derivatives Utilizing 1 Methoxy 3 Prop 2 Yn 1 Yloxy Benzene

Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via CuAAC

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles. mdpi.comjocpr.com This reaction, a cornerstone of "click chemistry," involves the 1,3-dipolar cycloaddition between a terminal alkyne, such as 1-methoxy-3-(prop-2-yn-1-yloxy)benzene, and an organic azide (B81097) in the presence of a copper(I) catalyst. nih.gov The process is known for its reliability, mild reaction conditions, and high yields, producing exclusively the 1,4-disubstituted regioisomer. nih.govresearchgate.net

The general scheme for the CuAAC reaction using this compound involves its reaction with a diverse range of organic azides (R-N₃). The copper(I) catalyst, often generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate), facilitates the formation of the triazole ring. nih.gov This methodology allows for the covalent linking of the 1-methoxy-3-phenoxy moiety to a wide array of molecular fragments, making it a powerful tool in drug discovery and materials science. researchgate.net

Design and Synthesis of Diverse Azide Building Blocks

The versatility of the CuAAC reaction is largely dependent on the availability of a wide range of azide building blocks. enamine.net These can vary from simple, small molecules to complex, functionalized structures. The synthesis of these azides is often straightforward, typically involving the nucleophilic substitution of a corresponding alkyl or aryl halide with an azide salt, such as sodium azide. For instance, ethyl 2-azidoacetate, a common reactant, is prepared by the azidation of ethyl 2-bromoacetate. scielo.brscielo.br

The scope of accessible azide building blocks is extensive, allowing for the introduction of various functionalities into the final triazole product. enamine.net These building blocks can be broadly categorized, as shown in the table below.

Table 1: Examples of Azide Building Blocks for CuAAC Reactions

| Azide Category | Example Structure | General Synthesis Method | Potential Functionality |

|---|---|---|---|

| Aliphatic Azides | Benzyl (B1604629) azide | Reaction of benzyl bromide with sodium azide. | Introduces simple alkyl or aralkyl groups. |

| Functionalized Alkyl Azides | Ethyl 2-azidoacetate | Azidation of ethyl 2-bromoacetate. scielo.brscielo.br | Provides an ester handle for further modification. |

| Aromatic Azides | Phenyl azide | Diazotization of aniline (B41778) followed by reaction with sodium azide. | Introduces aryl groups with varied electronic properties. |

| Peptoid Building Blocks | Azido N-alkylated amino acids | Multi-step synthesis from corresponding amino acids. frontiersin.org | Allows for incorporation into peptides and peptidomimetics. frontiersin.org |

| Heterocyclic Azides | 2-Azidopyridine | Nucleophilic substitution on 2-chloropyridine. | Introduces heterocyclic motifs, often for biological or coordination purposes. |

Exploring the Influence of Substituents on Derivative Structure and Chemical Properties

The electronic nature of the substituent on the triazole's N-1 position can modulate the molecule's photophysical and electrochemical characteristics. nih.gov For example, attaching electron-donating or electron-withdrawing groups can alter the absorption and emission spectra, as well as the fluorescence quantum yields of the resulting compounds. nih.gov Furthermore, the steric and electronic properties of these substituents are critical in determining the biological activity of the derivatives, which have been explored for a wide range of applications, including as potential enzyme inhibitors and anticancer agents. nih.govnih.goviosrjournals.org

Table 2: Influence of Azide Substituents on the Properties of 1,2,3-Triazole Derivatives

| Substituent Type on Azide (R in R-N₃) | Influence on Derivative Properties | Example Application Area |

|---|---|---|

| Electron-Donating Groups (e.g., Alkoxy, Amino) | Can increase electron density in the triazole ring, potentially affecting photophysical properties like fluorescence. nih.gov | Materials science (fluorescent probes). nih.gov |

| Electron-Withdrawing Groups (e.g., Nitro, Cyano) | Can lower the energy levels of molecular orbitals, impacting electrochemical and optical properties. nih.gov | Optoelectronics, Medicinal chemistry. nih.gov |

| Bulky/Steric Groups (e.g., tert-Butyl, Adamantyl) | May influence binding affinity to biological targets by occupying specific pockets or inducing conformational changes. | Drug design. |

| Hydrogen-Bonding Groups (e.g., Hydroxyl, Carboxyl) | Can enhance water solubility and provide specific interaction points for binding to biological macromolecules. tandfonline.com | Medicinal chemistry (enzyme inhibitors). nih.gov |

| Charged/Ionizable Groups (e.g., Amines, Carboxylic acids) | Significantly impacts solubility, cell permeability, and pharmacokinetic properties. | Drug development. |

Formation of Fused Heterocyclic and Polycyclic Ring Systems

While the CuAAC reaction is a primary application, the this compound core can also be envisioned as a starting point for the synthesis of more complex fused heterocyclic and polycyclic ring systems. Although specific examples starting directly from this compound are not prevalent, general synthetic strategies can be applied to its derivatives.

One potential approach involves the formation of a triazole via CuAAC, followed by further intramolecular cyclization reactions. For example, if the azide building block contains a suitably positioned functional group, it could undergo a subsequent ring-closing reaction with the aryl moiety of the 1-methoxy-3-phenoxy group.

Another strategy involves photochemical oxidative cyclization, such as the Mallory photoreaction. This method is used to synthesize fused systems from stilbene-like precursors containing aryl and heteroaryl groups. rsc.org A derivative of this compound could potentially be elaborated into a substrate for such a reaction to create complex polycyclic aromatic compounds. rsc.org Additionally, transition metal-catalyzed cyclizations of molecules containing both diazo and alkyne functionalities are powerful methods for constructing fused ring systems, representing another potential synthetic route for advanced derivatives. researchgate.net

Other Functionalization and Derivatization Strategies of the Aryl Moiety

The aryl ring of this compound is amenable to further functionalization, primarily through electrophilic aromatic substitution. The methoxy (B1213986) group (-OCH₃) is a strong activating, ortho-, para-directing group, which significantly influences the regioselectivity of these reactions. nih.gov The propargyloxy ether group is also activating and ortho-, para-directing. The combined effect of these two groups will direct incoming electrophiles to the positions ortho and para to them, primarily at the 2, 4, and 6 positions of the benzene (B151609) ring.

Potential derivatization strategies include:

Halogenation: Introduction of bromine or iodine can be achieved using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). These halogenated derivatives can then serve as handles for subsequent cross-coupling reactions. nih.gov

Nitration: Reaction with nitric acid and sulfuric acid can introduce a nitro group onto the aromatic ring. The nitro group can be subsequently reduced to an amine, providing a point for further diversification.

Friedel-Crafts Acylation/Alkylation: The activated ring can undergo acylation or alkylation, although care must be taken to avoid side reactions with the alkyne group.

O-Demethylation: The methoxy group can be cleaved to reveal a phenol. nih.gov This phenolic hydroxyl group offers a new site for functionalization, such as etherification or esterification, and can alter the molecule's biological properties. nih.gov

Table 3: Potential Functionalization Reactions of the Aryl Moiety

| Reaction Type | Reagents | Expected Position of Substitution | Resulting Functionality |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | Positions 2, 4, or 6 | Aryl bromide (handle for cross-coupling) |

| Nitration | HNO₃ / H₂SO₄ | Positions 2, 4, or 6 | Nitro group (precursor to amine) |

| O-Demethylation | BBr₃ or HBr | Position 1 (methoxy group) | Phenolic hydroxyl group |

Future Research Trajectories and Emerging Applications in Organic Synthesis

Development of Novel Catalytic Transformations for Aryl Propargyl Ethers

The propargyl ether moiety is a reactive functional group amenable to a variety of catalytic transformations. Research into novel catalytic systems that can selectively activate and transform aryl propargyl ethers like 1-Methoxy-3-(prop-2-yn-1-yloxy)benzene is a promising area of investigation. Transition metal catalysis, particularly with gold and palladium, has shown considerable utility in activating the alkyne group, leading to rearrangements, cyclizations, and coupling reactions.

Gold catalysts, known for their soft π-Lewis acidity, are particularly effective in activating alkynes. frontiersin.orgnih.gov Gold(I)-catalyzed reactions of propargyl esters and alcohols have been shown to produce allenes, indenes, and other complex structures through rearrangements and hydroarylation cascades. acs.orgnih.gov Applying these methodologies to this compound could provide pathways to novel allene (B1206475) intermediates, which are themselves valuable precursors in organic synthesis.

Palladium catalysis offers a complementary set of transformations. Palladium-catalyzed coupling reactions, such as Sonogashira, Heck, and Suzuki couplings, are foundational in organic synthesis. youtube.com The terminal alkyne of this compound is a prime handle for Sonogashira coupling, allowing for the introduction of various aryl or vinyl substituents. Furthermore, palladium catalysts can facilitate C–O bond formation between phenols and allenylic carbonates, suggesting that transformations involving the ether linkage are also conceivable. nih.gov

Future work could focus on developing catalytic systems that are more efficient, selective, and operate under milder conditions. The exploration of other transition metals or even metal-free catalytic systems for the transformation of aryl propargyl ethers represents a significant frontier.

| Catalyst Type | Transformation | Potential Product Class | Reference |

|---|---|---|---|

| Gold (Au) | Rearrangement / Cycloisomerization | Allenes, Naphthalenes, Indenes | nih.govnih.govresearchgate.net |

| Palladium (Pd) | Cross-Coupling Reactions | Functionalized Alkynes, Allenic Ethers | youtube.comnih.gov |

| Copper (Cu) | A3-Coupling (Aldehyde, Alkyne, Amine) | Propargylamines | nih.gov |

| Rhodium (Rh) / Iridium (Ir) | Asymmetric C-H Functionalization / Addition | Chiral Allenyl Alcohols, Propargylsilanes | acs.orgnih.gov |

Stereoselective Synthesis of Complex Molecular Architectures

The development of stereoselective methods is a cornerstone of modern organic synthesis, enabling the precise construction of chiral molecules. The functional groups within this compound offer multiple points for the introduction of chirality. Future research will likely focus on leveraging this substrate in catalytic asymmetric reactions to build complex, enantioenriched products.

For instance, the propargyl group can be a key component in stereoselective additions and functionalizations. mdpi.com Rhodium-catalyzed three-component reactions involving an enyne, an aldehyde, and an indole (B1671886) have been shown to produce chiral allenyl alcohols with high regio-, enantio-, and diastereoselectivity. acs.org Adapting such a strategy to an aryl propargyl ether could lead to valuable chiral building blocks. Similarly, iridium-catalyzed enantioselective C-H silylation of alkynes generates versatile propargylsilanes and allenylsilanes. nih.gov Applying this to this compound could yield chiral organosilicon compounds with significant synthetic potential.

The synthesis of enantioenriched propargylamines via asymmetric Friedel-Crafts-type arylation of C-alkynyl imines highlights another potential avenue. Although this involves a different substrate class, it underscores the value of the propargyl moiety in stereoselective C-C bond formation. Future work could aim to develop analogous catalytic systems that utilize aryl propargyl ethers directly or their derivatives in the stereoselective construction of complex natural products and pharmaceuticals.

Integration of the Compound into Advanced Organic Materials or Supramolecular Systems

The terminal alkyne of this compound is an ideal functional group for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). chemscene.com This highly efficient and orthogonal reaction allows for the covalent linking of molecules under mild conditions, making it a powerful tool for materials science and supramolecular chemistry.

A significant future trajectory involves using this compound as a monomer or functionalizing agent for the creation of advanced polymers and materials. For example, related aryl propargyl ethers have been successfully "clicked" onto azide-functionalized graphene oxide to create materials with enhanced ammonia (B1221849) sensing capabilities. researchgate.net Similarly, this compound could be incorporated into polymers, dendrimers, or metal-organic frameworks (MOFs) to impart specific properties, such as fluorescence, thermal stability, or host-guest recognition capabilities. The synthesis of lignin (B12514952) mimics using a derivative of this compound via click chemistry demonstrates its utility in biopolymer science. nih.gov

In supramolecular chemistry, the rigid propargyl group and the aromatic ring can participate in non-covalent interactions like π-stacking and hydrogen bonding. The compound could be used to construct self-assembling systems, molecular cages, or functional components of molecular machines. Its ability to be easily modified via click chemistry allows for its integration into larger, pre-organized supramolecular architectures.

| Application Area | Key Reaction / Principle | Potential Outcome | Reference |

|---|---|---|---|

| Functional Polymers | Click Chemistry (CuAAC) | Creation of functional side-chains or cross-linkers | nih.gov |

| Surface Modification | Click Chemistry (CuAAC) | Functionalization of materials like graphene oxide or nanoparticles | researchgate.net |

| Biomaterials | Click Chemistry (CuAAC) | Synthesis of biopolymer mimics (e.g., lignin) | nih.gov |

| Supramolecular Assembly | Non-covalent interactions (π-stacking) | Formation of self-assembled monolayers, gels, or cages |

Q & A

Basic Questions

Q. What are the key physical and chemical properties of 1-Methoxy-3-(prop-2-yn-1-yloxy)benzene relevant to experimental handling?

- Answer: The compound exhibits critical properties for experimental design:

- Molecular Weight : 193.202 g/mol

- Melting Point : 45 °C

- Boiling Point : 310.4 °C at 760 mmHg

- Density : 1.156 g/cm³

- LogP (Partition Coefficient) : 2.85590 .

- Methodological Note : Stability under varying conditions (e.g., light, temperature) should be assessed via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Solubility in common organic solvents (e.g., DCM, THF) can guide reaction medium selection.

Q. What synthetic routes are available for preparing this compound?

- Answer : A robust method involves coupling 3-methoxyphenol with propargyl bromide under basic conditions (e.g., K₂CO₃ in acetone, reflux). Alternative routes include palladium-catalyzed cross-coupling of aryl halides with propargyl alcohols .

- Optimization Tips : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Purify via column chromatography using gradient elution to isolate the product.

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic structure and reactivity of this compound?

- Answer : Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) are effective for calculating:

- HOMO-LUMO gaps to assess electrophilicity.

- Vibrational frequencies (IR/Raman) for comparison with experimental spectra .

- Validation : Benchmark computed thermochemical data (e.g., atomization energies) against experimental values to refine functional selection.

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Answer :

- NMR Discrepancies : Use 2D techniques (COSY, HSQC) to resolve overlapping signals. Compare experimental shifts with DFT-predicted values .

- Crystallographic Validation : Refine X-ray diffraction data using SHELXL (for small molecules) or WinGX (visualization) to confirm bond lengths/angles .

Q. What reaction pathways dominate in the oxidation and reduction of this compound?

- Answer :

- Oxidation : The propargyl ether moiety undergoes oxidation to form ketones or carboxylic acids, depending on the oxidizing agent (e.g., KMnO₄ vs. CrO₃).

- Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the alkyne to a cis-alkene, while Birch reduction targets the aromatic ring .

- Mechanistic Insight : Use deuterium labeling and kinetic isotope effects (KIE) to probe intermediate formation.

Q. How can computational tools enhance crystallographic and thermochemical analysis?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.